HSP27 inhibitor J2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

HSP27 inhibitor J2 (J2) is a HSP27 inhibitor that significantly induces abnormal HSP27 dimer formation and inhibits the production of HSP27 giant polymers . This has the effect of inhibiting the chaperone function of HSP27 and reducing its cell protection function .

Molecular Structure Analysis

The molecular structure of J2 has been studied using molecular docking calculations . These studies have shown that J2 selectively binds to the phosphorylation site of HSP27 .Chemical Reactions Analysis

J2 has been found to inhibit the refolding process of denatured luciferase as an Hsp27 inhibitor . It selectively binds to the phosphorylation site of Hsp27 and inhibits the phosphorylation process of Hsp27 .Applications De Recherche Scientifique

Radioprotective Effects in Lung Inflammation

Radiation therapy is commonly used to treat thoracic cancers, but it often leads to radiation-induced lung inflammation (radiation pneumonitis). In a study, J2 demonstrated radioprotective effects by inhibiting immune cell infiltration in lung tissue. It also reduced oxidative stress and respiratory distress caused by radiation exposure. These findings suggest that J2 could be an effective therapeutic agent for radiation-induced lung injury .

Cancer Cell Apoptosis

HSP27 is overexpressed in cancer cells, promoting their survival. J2, as an HSP27 inhibitor, induces apoptosis in ovarian cancer cell lines (SKOV3 and OVCAR-3). This compound shows promise in targeting HSP27 for cancer therapy .

Enhanced Antiproliferative Activity

J2 enhances the antiproliferative activity of 17-AAG (an HSP90 inhibitor) and sensitizes cisplatin-induced lung cancer cell growth inhibition. Its combination with other anticancer agents could improve treatment outcomes .

Augmentation of Chemotherapy and Radiation Therapy

Preclinical research indicates that J2 can enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. By inhibiting HSP27 activity, J2 sensitizes cancer cells to these treatments, potentially improving patient outcomes .

Inhibition of Inflammatory Lung Fibrosis

In M2 macrophages, J2 promotes lysosomal degradation of HSP27, leading to decreased IL-8 production and attenuated inflammatory lung fibrosis in mice. This suggests a potential role for J2 in managing fibrotic conditions .

Targeting Drug Resistance

HSP27 overexpression contributes to drug resistance in cancer cells. J2’s inhibition of HSP27 may help overcome this resistance, making it an attractive target for combination therapies .

Mécanisme D'action

The mechanism of action of J2 involves inducing abnormal HSP27 dimer formation and inhibiting the production of HSP27 giant polymers . This disrupts the chaperone function of HSP27 and reduces its cell protection function . J2 has also been found to increase the lysosomal degradation of HSP27 and promote STAT6-induced Ym1 expression in M2 macrophages, inhibit IL-8 production, and attenuate inflammatory lung fibrosis in mice .

Orientations Futures

Targeting HSP27, potentially with inhibitors like J2, is considered a promising future strategy for the treatment of cardiovascular diseases . In cancer research, the development of highly selective HSP27 inhibitors with higher effectiveness and low toxicity is a focus, and this includes computer-aided assisted therapeutic discovery and design .

Propriétés

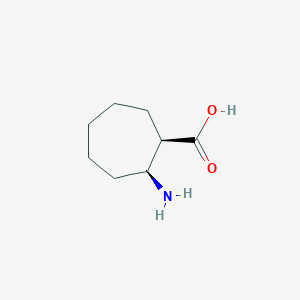

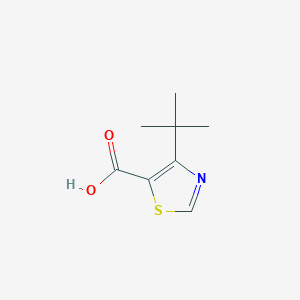

IUPAC Name |

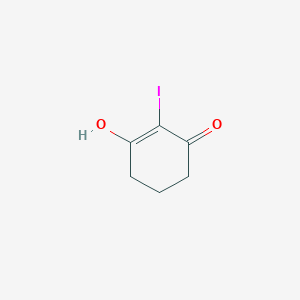

5-hydroxy-2-methyl-7-(thiiran-2-ylmethoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4S/c1-7-2-10(14)13-11(15)3-8(4-12(13)17-7)16-5-9-6-18-9/h2-4,9,15H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCWAGBPDCXRDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)OCC3CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HSP27 inhibitor J2 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((6-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2980630.png)

![1-(Chloromethyl)-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2980634.png)

![1'-(3-chlorobenzoyl)-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2980635.png)

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2980637.png)

![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2980640.png)

![[1-(Chloromethyl)cyclobutyl]methanol](/img/structure/B2980645.png)